2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one 2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1326820-15-8
VCID: VC11884342
InChI: InChI=1S/C19H22N2OS2/c1-3-4-5-11-21-18(22)17-16(10-12-23-17)20-19(21)24-13-15-8-6-14(2)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3
SMILES: CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C
Molecular Formula: C19H22N2OS2
Molecular Weight: 358.5 g/mol

2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1326820-15-8

Cat. No.: VC11884342

Molecular Formula: C19H22N2OS2

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1326820-15-8

Specification

CAS No. 1326820-15-8
Molecular Formula C19H22N2OS2
Molecular Weight 358.5 g/mol
IUPAC Name 2-[(4-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H22N2OS2/c1-3-4-5-11-21-18(22)17-16(10-12-23-17)20-19(21)24-13-15-8-6-14(2)7-9-15/h6-10,12H,3-5,11,13H2,1-2H3
Standard InChI Key SBELTKMTSXUIPB-UHFFFAOYSA-N
SMILES CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C
Canonical SMILES CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=C(C=C3)C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core structure consists of a thieno[3,2-d]pyrimidin-4-one scaffold, a bicyclic system merging a thiophene ring (positions 3,2-d) with a pyrimidin-4-one moiety . The thiophene contributes aromaticity and electron-richness, while the pyrimidinone introduces hydrogen-bonding capacity via its carbonyl group. At position 3, a pentyl chain (C5H11) enhances lipophilicity, potentially influencing membrane permeability in biological systems. Position 2 is substituted with a [(4-methylphenyl)methyl]sulfanyl group, introducing steric bulk and opportunities for π-π interactions via the aromatic ring.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-{[(4-methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one likely proceeds via a convergent strategy:

  • Core Formation: Cyclocondensation of 3-aminothiophene-2-carboxylate derivatives with urea or thiourea to construct the pyrimidinone ring .

  • Substituent Introduction:

    • Position 3: Alkylation with 1-bromopentane under basic conditions.

    • Position 2: Nucleophilic displacement of a leaving group (e.g., chloride) with 4-methylbenzyl mercaptan.

Reported Protocols

Although explicit synthetic details for this compound remain proprietary, a generalized approach for analogous thienopyrimidinones involves:

  • Step 1: Heating ethyl 3-aminothiophene-2-carboxylate with urea at 180°C to form the pyrimidin-4-one core .

  • Step 2: N-Alkylation using potassium carbonate and 1-bromopentane in dimethylformamide (DMF) at 80°C.

  • Step 3: Sulfur alkylation via treatment with 4-methylbenzyl mercaptan and sodium hydride in tetrahydrofuran (THF) .

Key Challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at position 2 requires careful control of reaction conditions, as competing reactions at position 6 are possible .

  • Purification: Silica gel chromatography is typically employed, with elution systems combining ethyl acetate and hexanes (1:3 v/v).

Biological Activity and Mechanistic Insights

Antibacterial Activity

Chalcone-thienopyrimidinone hybrids have shown synergistic effects with antibiotics like norfloxacin against Staphylococcus aureus . While this compound’s antibacterial properties remain uncharacterized, its sulfanyl group could potentiate efflux pump inhibition, similar to (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one, which reduces norfloxacin MIC from 128 μg/mL to 64 μg/mL .

Material Science Applications

Organic Electronics

The thieno[3,2-d]pyrimidin-4-one core’s extended π-system and sulfur atoms make it a candidate for organic semiconductors. Key properties include:

  • Bandgap Modulation: Thiophene’s electron-rich nature lowers the HOMO-LUMO gap compared to purely aromatic hydrocarbons.

  • Charge Transport: Thin-film transistors incorporating similar compounds exhibit hole mobilities of 0.1–0.5 cm²/V·s, suitable for flexible electronics .

Polymer Precursors

Radical polymerization of vinyl-functionalized thienopyrimidinones yields conjugated polymers with tunable optoelectronic properties. For example, poly(3-pentylthieno[3,2-d]pyrimidin-4-one) displays a conductivity of 10⁻³ S/cm when doped with iodine.

Comparative Analysis with Related Compounds

Parameter2-{[(4-Methylphenyl)methyl]sulfanyl}-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one3H-Thieno[2,3-d]pyrimidin-4-one 8k (ROCK Inhibitor)
Molecular Weight358.5 g/mol152.18 g/mol432.5 g/mol
Substituents3-pentyl, 2-(4-methylbenzylsulfanyl)None3-(3-methoxybenzyl), 6-(1H-pyrrolo[2,3-b]pyridin-4-yl)
Biological ActivityUndeterminedNone reportedROCK I/II inhibition
Synthetic ComplexityHigh (multi-step alkylation/sulfanylation)Low (one-step cyclization)Moderate

This comparison underscores the trade-off between structural complexity and functional versatility. The pentyl and sulfanyl groups in the target compound likely enhance bioavailability compared to the unsubstituted analog , while the ROCK inhibitor’s pyrrolopyridine moiety confers kinase selectivity .

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